5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Overview

Description

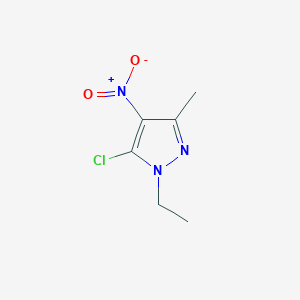

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom at position 5, an ethyl group at position 1, a methyl group at position 3, and a nitro group at position 4. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives, in general, have a wide range of biological activities and can interact with various targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (1896), melting point (38-39°C), and solubility in various solvents can provide some insights into its potential bioavailability.

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. For instance, its stability at room temperature and its solubility in various solvents suggest that it can be influenced by factors such as temperature and the presence of certain solvents.

Preparation Methods

The synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole typically involves a multi-step process:

Formation of 3-methyl-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methylpyrazole with sodium nitrite under suitable conditions to introduce the nitro group.

Ethylation: Finally, the compound is ethylated at position 1 using an appropriate ethylating agent.

Chemical Reactions Analysis

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group at position 4 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group at position 3 can be oxidized to a carboxyl group using strong oxidizing agents.

Scientific Research Applications

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Agricultural Chemistry: It is used in the development of agrochemicals such as pesticides and herbicides.

Material Science: It is employed in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole include:

5-chloro-3-methyl-4-nitro-1H-pyrazole: Lacks the ethyl group at position 1.

1-ethyl-3-methyl-4-nitro-1H-pyrazole: Lacks the chlorine atom at position 5.

5-chloro-1-ethyl-3-methyl-1H-pyrazole: Lacks the nitro group at position 4.

These compounds share similar structural features but differ in their specific substituents, which can significantly influence their chemical properties and applications.

Biological Activity

5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (C7H8ClN3O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with biological targets. The presence of the chloro, ethyl, and nitro substituents enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3O2 |

| Molecular Weight | 189.60 g/mol |

| Melting Point | 90–92 °C |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds under acidic conditions. The following general synthetic pathway has been reported:

- Formation of the Pyrazole Ring : A hydrazine derivative reacts with an α,β-unsaturated carbonyl compound.

- Chlorination : The resulting compound undergoes chlorination to introduce the chloro group.

- Nitration : Nitration introduces the nitro group at the 4-position of the pyrazole ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole structures exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as inhibition of topoisomerases, alkylation of DNA, and disruption of tubulin polymerization .

- Case Studies : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

- In Vitro Studies : It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. The nitro group in this compound may contribute to this activity:

- Mechanism : Anti-inflammatory action may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Research Findings

Several studies have documented the biological activities of this compound:

Properties

IUPAC Name |

5-chloro-1-ethyl-3-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEYFGYMSCITJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.